A Technical Guide to the Chemical Structure and Properties of Quetiapine N-Oxide
A Technical Guide to the Chemical Structure and Properties of Quetiapine N-Oxide
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic formation of Quetiapine N-Oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental methodologies to support further investigation and application.
Chemical Identity and Physicochemical Properties
Quetiapine N-Oxide, with the systematic IUPAC name 2-{2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl 1-oxide]ethoxy}ethanol, is a primary oxidation product of Quetiapine.[3][4] It is also referred to as Quetiapine EP Impurity H.[5][6] The key physicochemical properties of Quetiapine N-Oxide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H25N3O3S | [2][5][7][8][9] |
| Molecular Weight | 399.51 g/mol | [2][5][8][9] |
| Monoisotopic Mass | 399.16166284 Da | [2] |
| CAS Number | 1076199-40-0 | [2][5][7][8][9] |
| SMILES | OCCOCC[N+]1([O-])CCN(CC1)C2=Nc3ccccc3Sc4ccccc24 | [7] |
| InChI | InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | [7] |
| InChIKey | VVBXDYFGQNNTDS-UHFFFAOYSA-N | [9][10] |
| Purity | >95% (HPLC) | [7] |
| Storage Temperature | -20°C | [7] |
Crystal Structure
The crystal structure of Quetiapine N-oxide has been determined in its hemifumarate form (C21H25N3O3S·0.5C4H4O4).[4] The asymmetric unit contains one molecule of Quetiapine N-oxide and one-half of a fumarate molecule.[4] The piperazine ring adopts a chair conformation, while the central thiazepine ring exhibits a boat conformation.[4] The dihedral angle between the two benzene rings of the dibenzothiazepine moiety is 72.0 (2)°.[4]
The crystallographic data for Quetiapine N-oxide hemifumarate is presented in the table below.
| Parameter | Value |
| Formula | C21H25N3O3S·0.5C4H4O4 |
| Molecular Weight | 457.54 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 13.1299 (9) |
| b (Å) | 12.5047 (8) |
| c (Å) | 13.9950 (9) |
| β (°) ** | 101.59 (2) |
| Volume (ų) ** | 2250.9 (3) |
| Z | 4 |
| Temperature (K) | 296 |
Data sourced from a 2012 study on the crystal structure of quetiapine N-oxide hemifumarate.[4]
Visualization of Chemical Structure
The two-dimensional chemical structure of Quetiapine N-Oxide is depicted below, illustrating the N-oxide functional group on the piperazine ring.
Caption: 2D chemical structure of Quetiapine N-Oxide.
Metabolic Pathway
Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][11] The formation of Quetiapine N-Oxide is a significant metabolic route. In vitro studies have identified that the N-oxidation of Quetiapine is predominantly mediated by CYP3A4.[12][13] This metabolic conversion is an important factor in the overall pharmacokinetics and disposition of Quetiapine.
The metabolic conversion of Quetiapine to Quetiapine N-Oxide is illustrated in the following diagram.
Caption: Metabolic pathway of Quetiapine to Quetiapine N-Oxide.
Experimental Protocols
Synthesis of Quetiapine N-Oxide
A method for the selective oxidation of Quetiapine to Quetiapine N-Oxide has been described using sodium periodate.[3][14] The general workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of Quetiapine N-Oxide.
A detailed protocol for the synthesis is as follows:
-
Preparation of Quetiapine Free Base:
-
Dissolve 22 g (25 mmol) of Quetiapine hemifumarate in a mixture of 100 mL of chloroform and 100 mL of water.
-
Adjust the pH of the mixture to 8 by adding 10% sodium bicarbonate (NaHCO3) solution (100 mL).
-
Separate the organic layer, wash it twice with 100 mL of demineralized water, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure at a temperature below 50°C to obtain the Quetiapine residue (9.57 g, 25 mmol).[3][14]
-
-
N-Oxidation:
-
Dissolve the obtained Quetiapine residue in 200 mL of methanol.
-
Add 1.16 mmol of sodium periodate to the solution at ambient temperature.
-
Stir the reaction mixture at the same temperature for 48 hours.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).[3][14]
-
Analytical Characterization
The identification and characterization of Quetiapine N-Oxide involve various analytical techniques, including TLC, HPLC, LC-MS, and NMR spectroscopy.[3]
-
Thin-Layer Chromatography (TLC): TLC is performed on silica gel 60 F254 precoated plates. For Quetiapine N-Oxide, a developing solvent system of chloroform:methanol (9:1) is used, yielding an Rf value of approximately 0.6.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of Quetiapine N-Oxide shows a mass-to-charge ratio (m/z) of 400 (M+H)+, which is 16 units higher than that of Quetiapine (m/z 383).[3]
The table below summarizes the predicted collision cross-section (CCS) values for different adducts of Quetiapine N-Oxide.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 400.16893 | 195.0 |
| [M+Na]+ | 422.15087 | 198.5 |
| [M-H]- | 398.15437 | 196.6 |
| [M+NH4]+ | 417.19547 | 203.6 |
| [M+K]+ | 438.12481 | 191.3 |
| [M+H-H2O]+ | 382.15891 | 188.7 |
| [M+HCOO]- | 444.15985 | 201.1 |
| [M+CH3COO]- | 458.17550 | 207.6 |
Data sourced from PubChemLite.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The 1H NMR spectrum of Quetiapine N-Oxide shows that the aromatic region (δ 6.9-7.59) remains unchanged compared to Quetiapine, indicating that neither the sulfur nor the nitrogen of the dibenzothiazepine moiety is oxidized. The aliphatic region is downfield shifted to δ 3.01-3.97. Specifically, the protons of the three methylene moieties attached to the first position of the piperazine ring are shifted downfield to δ 3.35-3.68 (6H) from δ 2.50-2.54 (6H) in Quetiapine.[14]
-
13C NMR: In the 13C NMR spectrum, the signals for the carbons adjacent to the oxidized nitrogen are also expected to show a downfield shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of Quetiapine N-Oxide would show the absence of a strong S=O stretching band (typically around 1016-1050 cm-1), confirming that the sulfur atom has not been oxidized.[3]
This technical guide provides a foundational understanding of Quetiapine N-Oxide, integrating its chemical properties, structural details, metabolic context, and the experimental procedures for its synthesis and analysis. The provided data and methodologies are intended to serve as a valuable resource for further research and development in the fields of medicinal chemistry, pharmacology, and drug metabolism.
References
- 1. benchchem.com [benchchem.com]
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- 4. Quetiapine N-oxide–fumaric acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1076199-40-0 CAS MSDS (Quetiapine N-Oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Quetiapine N-Oxide | 1076199-40-0 [chemicalbook.com]
- 7. Quetiapine N-Oxide | TRC-Q510020-1MG | LGC Standards [lgcstandards.com]
- 8. scbt.com [scbt.com]
- 9. Quetiapine N-oxide CRM CAS 1076199-40-0 Sigma-Aldrich [sigmaaldrich.com]
- 10. PubChemLite - Quetiapine n-oxide (C21H25N3O3S) [pubchemlite.lcsb.uni.lu]
- 11. mdpi.com [mdpi.com]
- 12. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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